Hydrazide-PEG4-Desthiobiotin is a specialized compound utilized primarily in bioconjugation and chemical biology applications. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the solubility and stability of biomolecules. This compound serves as a bifunctional linker that facilitates the conjugation of various biological molecules, making it particularly valuable in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs) .
Hydrazide-PEG4-Desthiobiotin is commercially available from various suppliers, including BOC Sciences and Thermo Fisher Scientific. It is classified under small-molecule heterobifunctional PEG compounds, which are designed to react with carbonyl groups in biomolecules . The molecular formula for Hydrazide-PEG4-Desthiobiotin is , with a molecular weight of 475.58 g/mol .
The synthesis of Hydrazide-PEG4-Desthiobiotin involves several steps that typically include the reaction of PEG with hydrazine derivatives and desthiobiotin moieties. The general synthetic route can be summarized as follows:
This multi-step synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Hydrazide-PEG4-Desthiobiotin features a unique molecular structure characterized by its hydrazide group linked to a PEG spacer and a desthiobiotin moiety. The canonical SMILES representation for this compound is CC1C(NC(=O)N1)CCCCCC(=O)NN, indicating the specific arrangement of atoms within the molecule .
Key structural features include:
Hydrazide-PEG4-Desthiobiotin undergoes several chemical reactions that are essential for its application in bioconjugation:
These reactions are fundamental for creating stable conjugates with proteins, nucleic acids, or other biomolecules .
The mechanism of action for Hydrazide-PEG4-Desthiobiotin primarily revolves around its ability to form covalent bonds with target biomolecules. Upon introduction into a biological system:
This dual functionality allows for targeted delivery and tracking of therapeutic agents within cells .
Hydrazide-PEG4-Desthiobiotin exhibits several notable physical and chemical properties:
These properties make Hydrazide-PEG4-Desthiobiotin an effective tool in drug development and molecular biology .
Hydrazide-PEG4-Desthiobiotin has diverse applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic research and pharmaceutical development .
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7